

Technical Deep Dive: JNJ-28610244 H4R Selectivity Profile

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Compound of Interest

Compound Name: JNJ-28610244

CAS No.: 1251462-28-8

Cat. No.: B608212

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Compound Class: Non-imidazole Histamine H4 Receptor Agonist Primary Application: Target Validation, Resolution of Inflammation Research

Executive Summary

JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4 Receptor (H4R). Unlike the widely characterized H4R antagonists (e.g., JNJ-7777120) which are developed as anti-inflammatory agents, **JNJ-28610244** serves as a critical pharmacological probe to elucidate the active signaling states of H4R.

Crucially, this compound has been instrumental in identifying the anti-inflammatory/resolving potential of H4R activation in specific cell subsets, such as human neutrophils, where it inhibits adhesion-dependent degranulation. Its selectivity profile (>1000-fold over H1, H2, and H3 subtypes) makes it the gold standard for distinguishing H4R-mediated effects from other histaminergic pathways.

Chemical & Pharmacological Profile

Chemical Identity

JNJ-28610244 is structurally distinct from endogenous histamine, utilizing an oxime moiety to achieve receptor subtype selectivity.^[1]

Property	Data
Chemical Name	(1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine derivative)* Note: Often associated with oxime structures in patent literature.
CAS Number	1251462-28-8
Molecular Formula	
Molecular Weight	271.36 g/mol
SMILES	<chem>CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/O)CC1</chem>

Binding Affinity & Potency

JNJ-28610244 exhibits moderate-to-high affinity for the human H4 receptor, with a binding profile that favors the active conformation of the GPCR.

Receptor Target	Parameter	Value	Note
Human H4R	(Binding)	53 nM	10-fold lower affinity than histamine, but highly specific.[1]
Human H4R	(Functional)	7.0	Full agonist in G-protein coupling assays.
Human H4R		7.3	Consistent across radioligand displacement assays.

Selectivity Profile

The defining feature of **JNJ-28610244** is its "clean" pharmacological window. In complex biological systems (e.g., whole blood, tissue explants), histamine activates all four receptors (H1R–H4R). **JNJ-28610244** isolates H4R signaling.[2][3][4]

Histamine Receptor Subtype Selectivity

Data derived from competitive radioligand binding assays (

-histamine displacement).[5]

Receptor Subtype	Affinity ()	Selectivity Ratio (vs H4R)	Clinical Relevance
H4R	53 nM	1x	Primary Target
H1R	> 10,000 nM	> 1000-fold	No sedation or vascular permeability effects.
H2R	> 10,000 nM	> 1000-fold	No gastric acid secretion effects.
H3R	> 10,000 nM	> 1000-fold	No auto-receptor neuronal feedback interference.

Off-Target Pharmacology

Unlike earlier imidazole-based agonists (e.g., 4-methylhistamine, which retains significant H2R activity), **JNJ-28610244** shows no significant cross-reactivity with the broader GPCR kinome at physiological concentrations (< 10

M).

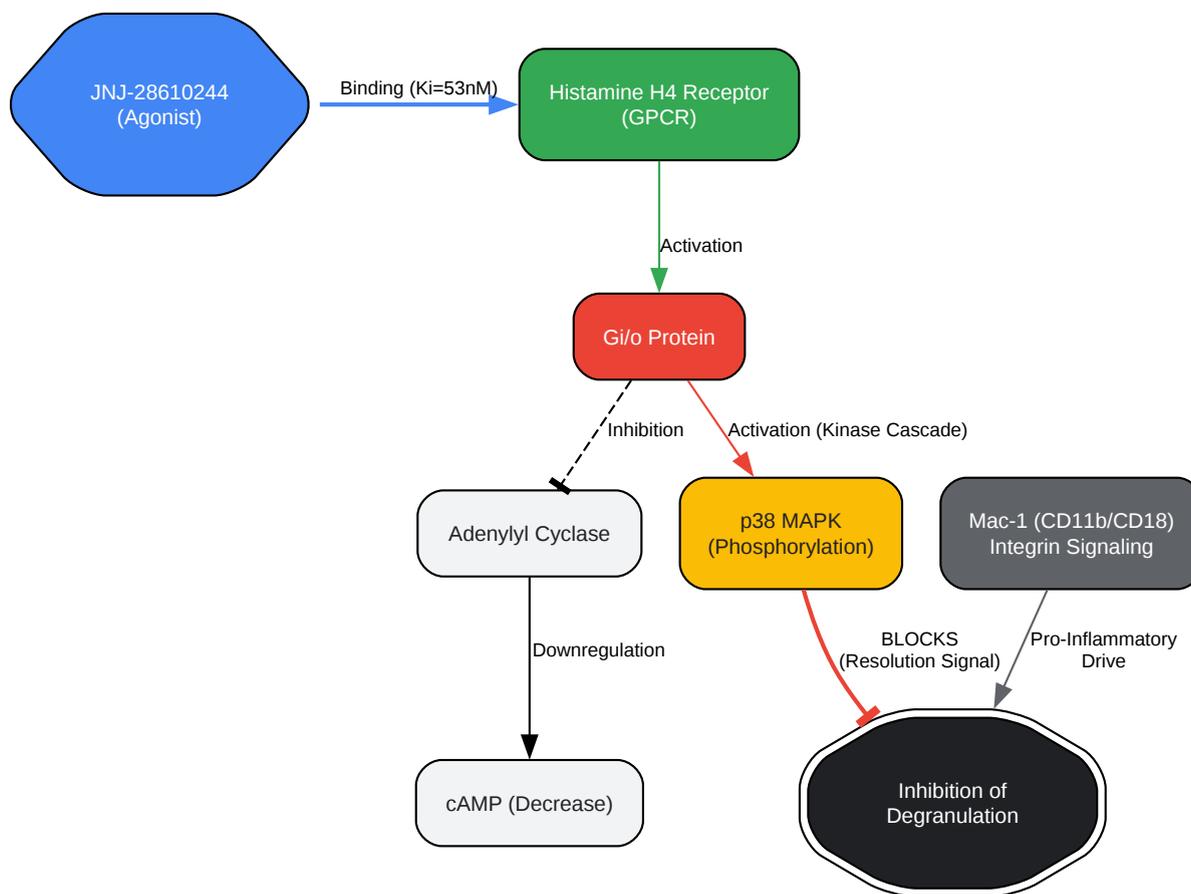
Mechanism of Action: Signaling Pathway

JNJ-28610244 activates the H4R, a

-coupled receptor. In neutrophils, this activation triggers a unique inhibitory cascade that counteracts signals from adhesion molecules (Mac-1).

Pathway Visualization

The following diagram illustrates the specific signaling node engaged by **JNJ-28610244** to inhibit neutrophil degranulation.



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Figure 1: **JNJ-28610244** signaling cascade in human neutrophils. Note the agonist-driven blockade of Mac-1 dependent degranulation via p38 MAPK.[1][3]

Experimental Methodologies

To replicate the selectivity profile or utilize **JNJ-28610244** in your own assays, follow these validated protocols.

Radioligand Binding Assay (Selectivity Screen)

Purpose: Determine

values for H4R vs H1/H2/H3.

- Membrane Preparation:
 - Use SK-N-MC cells stably transfected with human H4R (or H1/H2/H3 for counterscreens).
 - Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
 - Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.
- Incubation:
 - Buffer: 50 mM Tris-HCl (pH 7.4).
 - Radioligand:
 - Histamine (approx. 10-20 nM final concentration).
 - Competitor: **JNJ-28610244** (Serial dilutions:
 - M to
 - M).
 - Non-specific binding: Define using 10
 - M JNJ-7777120 (H4 specific) or 100
 - M Histamine.
- Equilibrium: Incubate for 45–60 minutes at 25°C.
- Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

Functional Neutrophil Degranulation Assay

Purpose: Validate functional agonism (

) and biological effect.

- Isolation: Isolate human neutrophils from whole blood via dextran sedimentation and Ficoll-Paque centrifugation.
- Priming: Resuspend cells in HBSS/HSA buffer.
- Treatment:
 - Pre-incubate neutrophils with **JNJ-28610244** (0.1 – 10 M) for 15 minutes.
 - Control: Pre-treat separate wells with antagonist JNJ-7777120 (10 M) to confirm H4 specificity.
- Stimulation: Add fMLP (1 M) or mimic adhesion by plating on fibrinogen-coated wells.
- Measurement:
 - Incubate for 30 minutes at 37°C.
 - Collect supernatant.
 - Quantify Lactoferrin (secondary granule marker) via ELISA.
- Result Interpretation: **JNJ-28610244** should cause a dose-dependent decrease in lactoferrin release.

Strategic Application in Drug Development Target Validation: The "Resolution" Hypothesis

Historically, H4R blockade (antagonism) was the primary therapeutic goal for treating pruritus and asthma. However, data generated using **JNJ-28610244** has revealed a nuance:

- Pro-inflammatory: In mast cells and eosinophils, H4R drives chemotaxis.[6]
- Anti-inflammatory: In neutrophils, **JNJ-28610244** activation limits excessive degranulation.

Implication: This suggests that H4R agonists might have a role in the resolution phase of inflammation, whereas antagonists prevent the initiation phase. Researchers should use **JNJ-28610244** to test if their disease model requires blockade (antagonist) or activation (agonist) for therapeutic effect.

Comparison with Standard Tools

Compound	Type	Selectivity	Usage
JNJ-28610244	Agonist	High	Probing receptor activation; Resolution studies.[1]
JNJ-7777120	Antagonist	High	Standard "blocker" control; Pruritus models.
4-Methylhistamine	Agonist	Low	Older tool; significant H2R cross-reactivity. [4]
VUF-8430	Agonist	Moderate	Good H4 potency but partial H3 activity.[4]

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